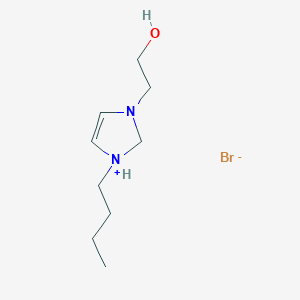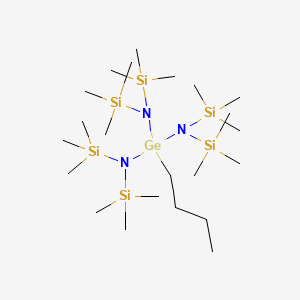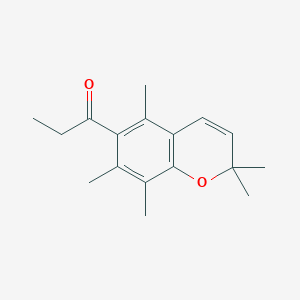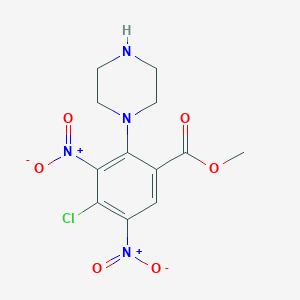
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances, making it a valuable solvent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetonitrile or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other anions, such as chloride or tetrafluoroborate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of silver salts to facilitate the exchange of anions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 1-butyl-3-(2-oxoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide .
Scientific Research Applications
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium bromide: Similar in structure but lacks the hydroxyethyl group, resulting in different solubility and reactivity properties.
1-Butyl-3-(2-hydroxyethyl)-imidazolium chloride: Similar but with a different anion, which can affect its thermal stability and ionic conductivity.
Uniqueness
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the hydroxyethyl group, which enhances its hydrogen bonding capacity and influences its physicochemical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
CAS No. |
857297-59-7 |
|---|---|
Molecular Formula |
C9H19BrN2O |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
2-(1-butyl-1,2-dihydroimidazol-1-ium-3-yl)ethanol;bromide |
InChI |
InChI=1S/C9H18N2O.BrH/c1-2-3-4-10-5-6-11(9-10)7-8-12;/h5-6,12H,2-4,7-9H2,1H3;1H |
InChI Key |
SQVKHYTZBPTYBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)

![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)

![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone](/img/structure/B14178507.png)

![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)

![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
